(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions.
Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the azepane ring: This step involves the cyclization of a suitable amine precursor under basic conditions.
Final coupling: The final step involves coupling the benzo[d]thiazole derivative with the sulfonylated azepane derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death by disrupting key cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A compound with a similar benzo[d]thiazole core but different substituents.
1,2,3-triazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-30-18-10-13-20-21(16-18)31-23(25(20)2)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKNIYITQBQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.